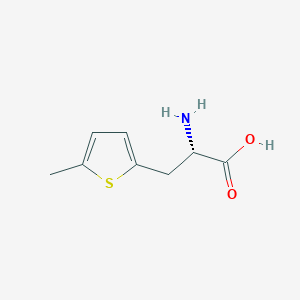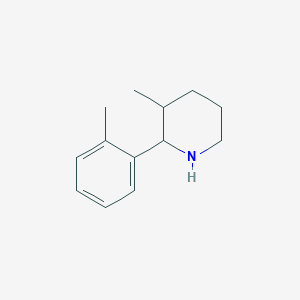
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is a chemical compound with the molecular formula C13H20N2OSi. It is characterized by the presence of a picolinonitrile core substituted with a tert-butyldimethylsilyloxy group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile typically involves the reaction of picolinonitrile with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinonitrile core.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Aplicaciones Científicas De Investigación
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile involves its interaction with specific molecular targets. The silyloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-4-substituted picolinonitriles
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness
3-(((tert-Butyldimethylsilyl)oxy)methyl)picolinonitrile is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts enhanced stability and reactivity compared to other picolinonitrile derivatives. This makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research.
Propiedades
Fórmula molecular |
C13H20N2OSi |
|---|---|
Peso molecular |
248.40 g/mol |
Nombre IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-11-7-6-8-15-12(11)9-14/h6-8H,10H2,1-5H3 |
Clave InChI |
GVVRAUQIPLTEHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(N=CC=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(1-[6-ethylthieno[2,3-d]pyrimidin-4-yl]piperidin-4-yl)carbamate](/img/structure/B8525040.png)






![2-Chloro-2'-fluoro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8525083.png)



![1,1-Difluoro-5-methylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B8525111.png)
